molecular formula C6H14MgO B14344712 CID 71328915 CAS No. 92273-74-0

CID 71328915

Katalognummer: B14344712
CAS-Nummer: 92273-74-0
Molekulargewicht: 126.48 g/mol
InChI-Schlüssel: CSWDIWIWKZRIFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 71328915” is a chemical entity that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable for a range of applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of CID 71328915 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the formation of a pyrido five-element aromatic ring.

    Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

CID 71328915 undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

CID 71328915 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

    Industry: This compound is used in industrial processes to create specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of CID 71328915 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Eigenschaften

CAS-Nummer

92273-74-0

Molekularformel

C6H14MgO

Molekulargewicht

126.48 g/mol

InChI

InChI=1S/C6H14O.Mg/c1-4-7-5-6(2)3;/h6H,4-5H2,1-3H3;

InChI-Schlüssel

CSWDIWIWKZRIFN-UHFFFAOYSA-N

Kanonische SMILES

CCOCC(C)C.[Mg]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.